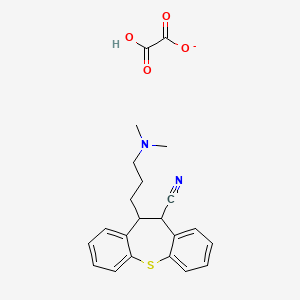

cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate

Description

cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate is a synthetic tricyclic compound featuring a dibenzothiepin core fused with a dimethylaminopropyl side chain and a carbonitrile group. The oxalate counterion enhances its water solubility, a critical factor for bioavailability.

Properties

CAS No. |

87033-51-0 |

|---|---|

Molecular Formula |

C22H23N2O4S- |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

6-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzothiepine-5-carbonitrile;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C20H22N2S.C2H2O4/c1-22(2)13-7-10-15-16-8-3-5-11-19(16)23-20-12-6-4-9-17(20)18(15)14-21;3-1(4)2(5)6/h3-6,8-9,11-12,15,18H,7,10,13H2,1-2H3;(H,3,4)(H,5,6)/p-1 |

InChI Key |

YNWDETZEXVPRAI-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Analysis

Starting Materials and Key Intermediates

- Dibenzo[b,f]thiepin core : Prepared via cyclization reactions involving biphenyl derivatives with sulfur insertion.

- 3-Dimethylaminopropyl side chain : Introduced through nucleophilic substitution or reductive amination methods.

- Carbonitrile group : Incorporated via cyanide addition or substitution reactions on activated intermediates.

Stepwise Synthesis

Step 1: Formation of 10,11-Dihydrodibenzo[b,f]thiepin Intermediate

- A biphenyl precursor undergoes sulfur insertion to form the dibenzothiepine ring system.

- The seven-membered thiepine ring is formed in a bent, slightly twisted V-shape, as confirmed by crystallographic data.

- This intermediate is often isolated as a ketone or alcohol derivative at the 10 or 11 position, serving as a platform for further functionalization.

Step 2: Introduction of the 3-Dimethylaminopropyl Side Chain

- The side chain is added via nucleophilic substitution on a suitable leaving group (e.g., halide) attached to the dibenzothiepine ring.

- Alternatively, reductive amination can be employed, where an aldehyde or ketone intermediate reacts with dimethylaminopropylamine under reducing conditions.

- The reaction is typically conducted in an ether solvent with ammonia or other bases to facilitate substitution, followed by warming on a steam bath for several hours to complete the reaction.

Step 3: Incorporation of the Carbonitrile Group

- The carbonitrile functionality at the 10-position is introduced by cyanide ion addition to an activated intermediate or via displacement of a suitable leaving group.

- This step requires careful control of reaction conditions to avoid side reactions and ensure stereochemical integrity.

Step 4: Formation of the Oxalate Salt

- The free base form of the compound is reacted with oxalic acid to yield the oxalate salt.

- Salt formation enhances the compound’s stability and solubility, facilitating isolation and purification.

- Crystallization from appropriate solvents yields the oxalate salt as a crystalline solid suitable for further characterization.

Reaction Conditions and Purification

Crystallographic and Structural Confirmation

The compound’s structure has been elucidated using X-ray crystallography, confirming:

- The bent V-shape conformation of the thiepine ring.

- Intramolecular hydrogen bonding between hydroxyl and amino groups in related derivatives.

- The dihedral angles between benzene rings fused to the thiepine ring range around 74°–76°, indicating the three-dimensional geometry.

The hydrogen-bond geometry is summarized in the following table extracted from crystallographic studies:

| Donor–Hydrogen⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| O1 A–H1 A⋯N1 A | 0.84 | 1.86 | 2.693 | 170 |

| O1 B–H1 B⋯N1 B | 0.84 | 1.84 | 2.679 | 174 |

| C4 A–H4 AA⋯O1 B | 0.95 | 2.51 | 3.253 | 135 |

| C3 A–H3 AA⋯ Cg7 i | 0.95 | 2.74 | 3.526 | 140 |

Note: Cg denotes ring centroids; symmetry codes apply as per crystallographic conventions.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization/Sulfur insertion | Biphenyl precursor, sulfur source | Dibenzo[b,f]thiepine core formed |

| 2 | Nucleophilic substitution | 3-Dimethylaminopropyl halide, ether, base | Side chain introduced |

| 3 | Cyanide addition | Cyanide source, controlled conditions | Carbonitrile group installed |

| 4 | Salt formation | Oxalic acid, crystallization solvent | Oxalate salt isolated |

Research Findings and Considerations

- The synthetic route is optimized to maintain stereochemical integrity and yield the cis isomer predominantly.

- The oxalate salt form improves handling and pharmaceutical applicability.

- The compound’s conformation and hydrogen bonding patterns influence its pharmacological properties.

- Variations in solvent, temperature, and reaction time significantly affect yield and purity.

- The methods are supported by patent literature detailing similar dibenzothiepine derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the side chains.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogens, alkylating agents.

Major Products

Sulfoxides and sulfones: From oxidation reactions.

Primary amines: From reduction of the nitrile group.

Substituted derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new compounds with potential pharmacological activities.

Biology

Biological assays: The compound may be tested for its effects on various biological systems, including enzyme inhibition and receptor binding studies.

Medicine

Therapeutic potential: The compound may be investigated for its potential use in treating conditions such as depression, anxiety, or other neurological disorders.

Industry

Chemical intermediates: The compound may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate may involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Features :

- Dibenzo(b,f)thiepin core : A sulfur-containing heterocycle contributing to lipophilicity and membrane permeability.

- Cis-configuration: The dimethylaminopropyl and carbonitrile groups are positioned on the same side of the thiepin ring, likely influencing receptor binding.

- Oxalate salt : Improves aqueous solubility compared to the free base form.

Structural Analogs and Functional Differences

2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate

This compound shares a tricyclic framework but differs in core heteroatoms and substituents:

Critical Insights :

- The thiepin core in the target compound may confer stronger σ-receptor affinity compared to the oxazepin core in the analog, which could interact with serotonin or dopamine receptors .

- The dimethylaminopropyl group in the target compound is a hallmark of TCAs (e.g., amitriptyline), suggesting norepinephrine reuptake inhibition, whereas the carbamoyl phenyl acetate in the analog might target esterase-sensitive pathways.

Pharmacological and Metabolic Considerations

Receptor Binding Profiles

- Target Compound: Potential affinity for muscarinic acetylcholine receptors (due to dimethylaminopropyl) and NMDA receptors (via carbonitrile’s nitrile group).

- Oxazepin Analog : The oxo group at C11 and carbamoyl ester may favor GABAergic or opioid receptor interactions, as seen in related oxazepines (e.g., loxapine) .

Metabolic Stability

- The oxalate salt in the target compound may reduce first-pass metabolism by improving solubility and absorption.

- The acetate ester in the oxazepin analog could act as a prodrug, requiring enzymatic hydrolysis for activation.

Therapeutic Potential and Limitations

Q & A

Q. Q. How does the cis-configuration impact binding to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.